molecular formula C19H22N4O3 B601046 (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide CAS No. 862894-96-0

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Numéro de catalogue B601046
Numéro CAS: 862894-96-0
Poids moléculaire: 354.41
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAC is a pyrazine-based compound that has been synthesized using various methods.

Applications De Recherche Scientifique

  • Bortezomib Degradation Study : A study on Bortezomib (BTZ), a boronic drug used for treating multiple myeloma, identified a degradation product similar to your compound of interest: (S)-N-(1-(3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. This study provided insights into the stability and degradation pathways of BTZ under clinical conditions (Bolognese et al., 2009).

  • Antimicrobial Applications : Research has been conducted on the synthesis of pyrazine-2-carboxamide derivatives, showing antimicrobial activity against various microorganisms, including Leuconostoc mesenteroides, a type of bacteria. This suggests potential applications of your compound in developing new antimicrobial agents (Abdelwahab et al., 2007).

  • Anti-HIV Activity : Novel derivatives of pyrazin-2-carboxamide have been synthesized and evaluated for their anti-HIV activity. These studies indicate that modifications of the pyrazine-2-carboxamide structure, similar to your compound, can lead to promising therapeutic agents against HIV (Savant et al., 2018).

  • Fungicidal Properties : Pyrazine-2-carboxamide derivatives have been explored for their fungicidal properties, suggesting potential agricultural applications. This research indicates the versatility of pyrazine-2-carboxamide compounds in various biological activities (Oda et al., 2017).

  • Antimycobacterial Effects : Some pyrazine-2-carboxamide derivatives have demonstrated significant antimycobacterial activities. This implies potential uses in treating mycobacterial infections, such as tuberculosis (Doležal et al., 2009).

Mécanisme D'action

Target of Action

Bortezomib Impurity 4, also known as “(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide”, primarily targets the 26S proteasome in cells . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway .

Mode of Action

Bortezomib Impurity 4 inhibits the 26S proteasome, leading to the accumulation of misfolded proteins . This accumulation induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR), which leads to the expression of different genes to promote cell survival . The inhibition of the 26S proteasome also leads to cell cycle arrest and apoptosis of cancer cells .

Biochemical Pathways

The inhibition of the 26S proteasome by Bortezomib Impurity 4 disrupts multiple pathways in cells. This results in apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . The compound also regulates the bcl-2 family of proteins, inducing bcl-2 phosphorylation and a unique cleavage product associated with G2-M phase cell cycle arrest and the induction of apoptosis .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Impurity 4 is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . The terminal half-life ranges between 10 and 31 hours .

Result of Action

The result of Bortezomib Impurity 4’s action at the molecular and cellular level is the induction of cell cycle arrest and apoptosis . This is achieved through the regulation of the bcl-2 family of proteins and the induction of ER stress and UPR due to the accumulation of misfolded proteins .

Action Environment

The action, efficacy, and stability of Bortezomib Impurity 4 can be influenced by various environmental factors. For instance, the presence of the boronic acid moiety in the compound is necessary for it to bind to the proteasome and achieve proteasome inhibition . Additionally, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Impurity 4 .

Propriétés

IUPAC Name

N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPYMVPDVCLPX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856379
Record name N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

CAS RN

862894-96-0
Record name N-(3-Methylbutanoyl)-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(1-(3-Methylbutanamido)N(1-Des(Boric Acid)Bortezomib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What happens to commercial bortezomib formulations over time, and what degradation products form?

A1: Commercial bortezomib, formulated as a mannitol derivative, is susceptible to degradation over time, particularly in the presence of air. While the drug remains stable for approximately a week at 4°C, prolonged storage leads to the formation of two main degradation products: N-(1-(1-hydroxy-3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl) pyrazine-2-carboxamide (BTZ1) and (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (BTZ2). These degradation products were identified through nuclear magnetic resonance spectroscopy analysis. The study suggests that oxidative deboronation is the primary degradation pathway for bortezomib under these conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.